molecular formula C10H15N3O2S B1487956 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine CAS No. 1428234-06-3

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Cat. No. B1487956
M. Wt: 241.31 g/mol
InChI Key: MUEODEMSSBVPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine” is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been identified as potent and selective GIRK1/2 activators .


Synthesis Analysis

The synthesis of these compounds involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and have shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .


Molecular Structure Analysis

The molecular structure analysis of these compounds is typically performed using 1H & 13C NMR spectroscopy, IR spectroscopy, and elemental analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2,4,5,6-Tetrahydrocyclopenta[c]pyrazoles, closely related to the compound , have been synthesized through intramolecular nitrilimine cycloaddition to alkynes, extending to versatile derivatives like 3-bromo derivatives using alkynylbromides as dipolarophiles (Winters, Teleha, & Sui, 2014).
  • Such compounds are valuable in creating diverse molecular structures, crucial in medicinal chemistry and materials science.

Catalytic Applications

  • Pyrazolyl compounds including pyrazolylethyl-amine derivatives have been used in zinc(II) carboxylate complexes as catalysts for copolymerization of CO2 and cyclohexene oxide, showing significant activity and selectivity under varying conditions (Matiwane, Obuah, & Darkwa, 2020).
  • This illustrates the potential of such compounds in green chemistry and sustainable industrial processes.

Antioxidant and Antimicrobial Activity

  • Derivatives of pyrazole, like those synthesized from pyrazol-5-amines, have shown promising antioxidant activities. They have been evaluated as antioxidant agents with some exhibiting better activities, highlighting their potential in pharmaceutical applications (El‐Mekabaty, Etman, & Mosbah, 2016).
  • Additionally, pyrazole derivatives have displayed moderate antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antimicrobial agents (Lynda, 2021).

properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c11-10-8-2-1-3-9(8)12-13(10)7-4-5-16(14,15)6-7/h7H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEODEMSSBVPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Reactant of Route 2
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Reactant of Route 3
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Reactant of Route 4
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Reactant of Route 5
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Reactant of Route 6
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.